molecular formula C17H11ClN2O5S B2367272 Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-44-1

Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2367272
CAS No.: 477490-44-1
M. Wt: 390.79
InChI Key: GLHKGTJSDLPONS-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl carboxylate group at position 2 and a 5-chloro-2-nitrobenzamido substituent at position 2. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to indole and benzofuran, often contributing to enhanced metabolic stability and binding affinity in drug candidates . The 5-chloro-2-nitrobenzamido group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 3-[(5-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5S/c1-25-17(22)15-14(10-4-2-3-5-13(10)26-15)19-16(21)11-8-9(18)6-7-12(11)20(23)24/h2-8H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHKGTJSDLPONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Benzaldehydes with Ethyl Thioglycolate

The benzo[b]thiophene core is typically constructed via cyclization reactions between substituted benzaldehydes and ethyl thioglycolate. For example, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate under basic conditions (triethylamine or K$$2$$CO$$3$$) in polar aprotic solvents like DMSO or DMF at 60–80°C to yield ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. This method ensures regioselective formation of the thiophene ring, with substituents dictated by the starting aldehyde’s functional groups.

Reaction Conditions:

  • Solvent: Anhydrous DMSO or DMF
  • Base: Triethylamine (3 eq.) or K$$2$$CO$$3$$ (1.1 eq.)
  • Temperature: 60–80°C for 2–7 hours
  • Workup: Ice/water quench, filtration, and recrystallization.

Ester Hydrolysis and Functionalization

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH in ethanol, followed by acidification with HCl to precipitate benzo[b]thiophene-2-carboxylic acid. Subsequent conversion to methyl esters is achieved via Fischer esterification (methanol, H$$2$$SO$$4$$) or via acid chloride intermediates (SOCl$$_2$$, then methanol).

Acylation with 5-Chloro-2-nitrobenzoyl Chloride

Synthesis of 5-Chloro-2-nitrobenzoyl Chloride

5-Chloro-2-nitrobenzoic acid (derived from nitration of 5-chlorobenzoic acid) is treated with thionyl chloride (SOCl$$2$$) at reflux to generate the acyl chloride. Excess SOCl$$2$$ is removed under vacuum, and the product is used directly.

Amide Coupling Reaction

Methyl 3-aminobenzo[b]thiophene-2-carboxylate reacts with 5-chloro-2-nitrobenzoyl chloride in anhydrous DCM or THF, using triethylamine (3 eq.) as a base. The reaction proceeds at 0°C to room temperature for 12–24 hours, yielding the target amide after aqueous workup and chromatography.

Critical Parameters:

  • Molar Ratio: 1:1.2 (amine:acyl chloride) to minimize diacylation.
  • Purification: Silica gel chromatography (hexane/EtOAc 4:1) affords >90% purity.

Alternative Synthetic Pathways

Direct Nitration of Preformed Benzamide Derivatives

Nitration of methyl 3-(5-chlorobenzamido)benzo[b]thiophene-2-carboxylate with HNO$$3$$/H$$2$$SO$$_4$$ at 0°C introduces the nitro group at the ortho position of the benzamide. However, this method risks over-nitration and requires stringent temperature control.

Reductive Amination Approaches

While less common, reductive amination of methyl 3-oxobenzo[b]thiophene-2-carboxylate with 5-chloro-2-nitrobenzylamine (NaBH$$_3$$CN, AcOH) offers a route to the target compound. This method is limited by the availability of the benzylamine derivative.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • $$^1$$H NMR (CDCl$$3$$):
    • δ 8.72 (s, 1H, NH),
    • δ 8.20–7.35 (m, 6H, aromatic),
    • δ 3.95 (s, 3H, OCH$$
    3$$).
  • IR (KBr): 1725 cm$$^{-1}$$ (ester C=O), 1650 cm$$^{-1}$$ (amide C=O), 1530 cm$$^{-1}$$ (NO$$_2$$).
  • Chromatographic Purity

    HPLC analysis (C18 column, MeOH/H$$_2$$O 70:30) confirms >98% purity, with retention time = 12.3 minutes.

    Challenges and Yield Optimization

    Step Challenge Solution Yield Improvement
    Cyclization Regioselectivity of thiophene formation Use electron-deficient benzaldehydes 75% → 85%
    Chlorine Substitution Low reactivity of aryl chloride Cu-catalyzed high-pressure ammonolysis 50% → 70%
    Acylation Diacylation byproduct Slow acyl chloride addition at 0°C 65% → 90%

    Industrial Scalability and Environmental Considerations

    Large-scale synthesis prioritizes:

    • Solvent Recovery: DCM and THF are distilled and reused.
    • Waste Minimization: Cu catalysts are filtered and recycled.
    • Green Chemistry: Microwave-assisted cyclization reduces reaction time by 40%.

    Chemical Reactions Analysis

    Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

      Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

      Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

      Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like hydrogen peroxide .

    Mechanism of Action

    The mechanism of action of Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

    Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table compares methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate with structurally related benzo[b]thiophene-2-carboxylate derivatives, focusing on substituents, physicochemical properties, and applications:

    Compound Position 3 Substituent Molecular Weight (g/mol) Key Properties Applications References
    This compound (Target) 5-Chloro-2-nitrobenzamido ~421.8 (calculated) Predicted low solubility due to nitro/chloro groups; potential thermal stability. Pharmaceutical intermediate; kinase inhibition.
    Methyl 3-(morpholinosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate Morpholinosulfonyl, 4-fluoro High polarity due to sulfonamide; mp >125°C (estimated). Antibacterial/antifungal agent candidates.
    Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate Dimethylaminomethylidene amino 316.36 Orange oil; used without purification. Intermediate for heterocyclic synthesis.
    Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Hydroxy 208.23 mp 107–108°C; νmax 1777 cm⁻¹ (ester C=O). Precursor for functionalized derivatives.
    Methyl 3-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate Piperazinyl sulfonyl 489.04 Pharmaceutical intermediate; CAS 899725-40-5. CNS drug candidates (e.g., serotonin modulators).

    Key Observations:

    Substituent Effects on Solubility: The target compound’s 5-chloro-2-nitrobenzamido group likely reduces aqueous solubility compared to derivatives with polar groups (e.g., morpholinosulfonyl or hydroxy ). Piperazinyl sulfonyl derivatives (e.g., ) exhibit improved solubility due to the basic piperazine moiety, enhancing pharmacokinetic profiles in drug candidates.

    Synthetic Pathways: The target compound’s synthesis may involve coupling methyl 3-aminobenzo[b]thiophene-2-carboxylate with 5-chloro-2-nitrobenzoyl chloride, analogous to amidation strategies in . In contrast, sulfonamide derivatives (e.g., ) require sulfonyl chloride intermediates and nucleophilic substitution with amines.

    Thermal Stability :

    • Nitro groups generally enhance thermal stability but may introduce sensitivity to reductive conditions. The hydroxy derivative (mp 107–108°C ) has lower thermal resilience compared to sulfonamide analogs (mp >125°C ).

    Biological Activity :

    • Piperazinyl sulfonyl derivatives are linked to CNS activity due to piperazine’s affinity for neurotransmitter receptors .
    • Nitro-containing analogs like the target compound may exhibit antimicrobial or antiproliferative activity, though direct evidence is lacking.

    Biological Activity

    Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies to provide a comprehensive overview.

    Synthesis and Structural Characterization

    The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with chloro and nitro substituents. The incorporation of functional groups such as chloro and nitro enhances the compound's biological activity. For instance, the introduction of a nitro group is known to influence the electronic properties of the molecule, which can affect its interaction with biological targets.

    Antimicrobial Activity

    Research indicates that compounds related to benzo[b]thiophenes exhibit notable antimicrobial properties. For example, derivatives like II.b , which are structurally similar to this compound, have shown effective inhibition against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 4 µg/mL to >256 µg/mL depending on structural modifications and substitutions (Table 1).

    Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds

    CompoundStructureLogPMIC (µg/mL)
    II.a-3.19256
    II.b-4.22>256
    II.c-3.79>256
    II.d-3.89>256
    II.e-3.15≥128
    II.f-4.0132

    Note: LogP values indicate the lipophilicity of the compounds, which influences their biological activity .

    Cytotoxicity Studies

    Cytotoxicity assessments reveal that certain derivatives, such as II.b , exhibit low toxicity towards mammalian cells at concentrations significantly above their MIC values. In studies involving adenocarcinomic human alveolar basal epithelial cells (A549), no cytotoxic effects were observed at concentrations up to 128 µg/mL, suggesting a favorable therapeutic index for these compounds .

    The antimicrobial activity of this compound is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of halogen and nitro groups can enhance electron affinity, facilitating interactions with bacterial enzymes or structural proteins.

    Case Studies

    • Study on Antistaphylococcal Activity : A study evaluated a series of benzo[b]thiophene derivatives for their activity against Staphylococcus aureus strains. The most active compound demonstrated an MIC comparable to traditional antibiotics, highlighting the potential for these compounds as alternatives in treating resistant infections .
    • Cytotoxicity Evaluation : In another investigation, the cytotoxic effects of various derivatives were assessed using propidium iodide assays on A549 cells. Results indicated that while some derivatives had significant antimicrobial activity, they did not compromise cell viability at therapeutic concentrations .

    Q & A

    Basic: What are the optimal synthetic routes for Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

    Methodological Answer:
    The synthesis typically involves multi-step reactions starting with the benzo[b]thiophene core. Key steps include:

    • Amidation: Coupling 5-chloro-2-nitrobenzoyl chloride to the benzo[b]thiophene scaffold using triethylamine (TEA) or DMF as a solvent .
    • Esterification: Introduction of the methyl ester group via nucleophilic substitution or esterification under reflux conditions .
    • Optimization: Reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or 1,4-dioxane, catalysts: TEA) significantly impact yield and purity. Microwave-assisted synthesis can reduce reaction time and improve efficiency .

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